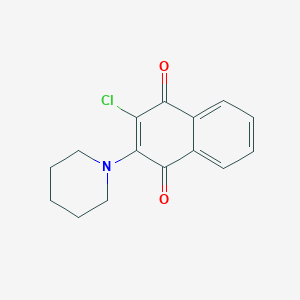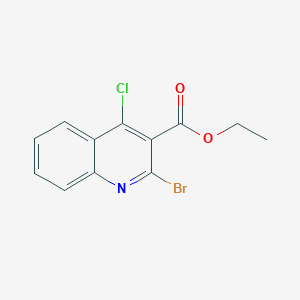
Ethyl 2-bromo-4-chloroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-bromo-4-chloroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H9BrClNO2 . It has a molecular weight of 314.57 . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere .
Synthesis Analysis
The synthesis of this compound involves two steps . Initially, ethyl-2-oxoquinoline-3-carboxylates are obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate . The 2-chloroquinoline-3-carboxylates are then obtained by the reaction with POCl3 .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H9BrClNO2/c1-2-17-12(16)9-10(14)7-5-3-4-6-8(7)15-11(9)13/h3-6H,2H2,1H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include Friedlander condensations and a reaction with POCl3 . The Friedlander condensation is a reaction involving an aromatic o-aminoaldehyde or ketone and a carbonyl compound containing reactive α-methylene functionality .Physical And Chemical Properties Analysis
This compound is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Antibacterial Agents
Ethyl 2-bromo-4-chloroquinoline-3-carboxylate and its derivatives have shown potential as antibacterial agents. Studies have demonstrated that various derivatives of this compound exhibit moderate antibacterial activity against a range of bacteria, including Gram-positive and Gram-negative species (Krishnakumar et al., 2012); (Balaji et al., 2013).
Anti-tubercular and Anti-bacterial Activities
Some novel quinoline derivatives synthesized from this compound have shown significant anti-tubercular activity, comparable to the reference drug rifampicin. These compounds have also been evaluated for anti-bacterial activities against various bacterial strains, showing promising results (Li et al., 2019).
Antimicrobial Activities
In another study, novel ethyl 2-oxo-2H-selenopyrano[2,3-b]quinoline-3-carboxylates, synthesized from 2-chloroquinoline-3-carbaldehydes, were evaluated for their antimicrobial activities. Specific derivatives showed high activity against Staphylococcus aureus and Micrococcus roseus, highlighting their potential as antimicrobial agents (Nandeshwarappa et al., 2020).
Antioxidant Properties
A class of compounds including 7-chloroquinoline-1,2,3-triazoyl-4-carboxylates, synthesized from this compound, demonstrated in vitro antioxidant activity. These compounds were effective in reducing lipid peroxidation and scavenging nitric oxide, suggesting their use as antioxidants (Saraiva et al., 2015).
Antitumor Activities
Certain derivatives of this compound have been investigated for their antitumor activities. These compounds, particularly certain pyrano[3,2-h]quinoline derivatives, exhibited inhibitory effects on the growth of various human tumor cell lines, indicating their potential in antitumor therapy (El-Agrody et al., 2012).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-bromo-4-chloroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO2/c1-2-17-12(16)9-10(14)7-5-3-4-6-8(7)15-11(9)13/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVGCAMLFRACNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

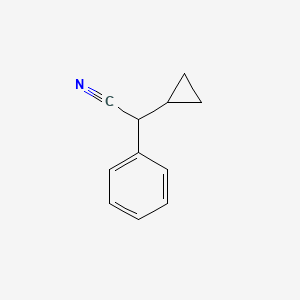
![[1-(2-Fluoro-ethyl)-1H-pyrazol-3-yl]-methanol](/img/structure/B2668935.png)
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide](/img/structure/B2668936.png)
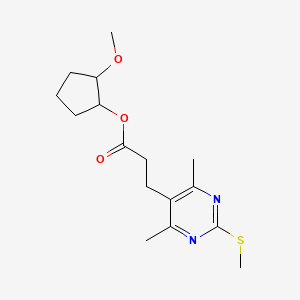
![4,4,6,6-tetramethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine](/img/structure/B2668938.png)
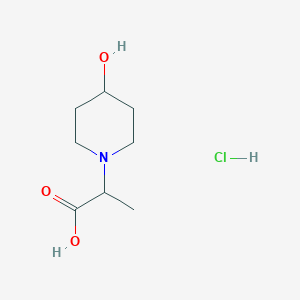
![1-benzyl-5-(4-ethoxyphenyl)-3-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2668944.png)


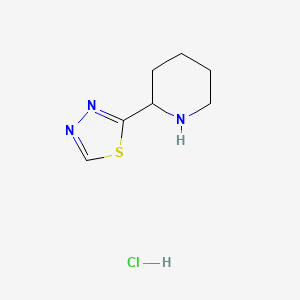
![5-((3-Fluorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2668950.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)oxalamide](/img/structure/B2668951.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2668952.png)
